[4-(3-chloro-4-methoxyphenyl)-1-methyltetrahydro-1H-pyrrol-3-yl](4-cyclohexylphenyl)methanone
CAS No.: 861211-52-1
Cat. No.: VC7897067
Molecular Formula: C25H30ClNO2
Molecular Weight: 412 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861211-52-1 |
|---|---|
| Molecular Formula | C25H30ClNO2 |
| Molecular Weight | 412 g/mol |
| IUPAC Name | [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-cyclohexylphenyl)methanone |
| Standard InChI | InChI=1S/C25H30ClNO2/c1-27-15-21(20-12-13-24(29-2)23(26)14-20)22(16-27)25(28)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-14,17,21-22H,3-7,15-16H2,1-2H3 |
| Standard InChI Key | LSZXSJRLEMPHQV-UHFFFAOYSA-N |
| SMILES | CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl |
| Canonical SMILES | CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is formally designated as [4-(3-chloro-4-methoxyphenyl)-1-methylpyrrolidin-3-yl]-(4-cyclohexylphenyl)methanone under IUPAC rules. Its molecular formula, C₂₅H₃₀ClNO₂, reflects the integration of 25 carbon atoms, 30 hydrogens, one chlorine, one nitrogen, and two oxygen atoms. The molecular weight of 412 g/mol arises from this atomic composition.
Structural Features and Stereochemistry
Key structural components include:
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Pyrrolidine core: A five-membered saturated nitrogen heterocycle with methyl substitution at N1.
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Aromatic substituents:
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3-Chloro-4-methoxyphenyl group at C4 of pyrrolidine
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4-Cyclohexylphenyl group attached via a ketone bridge
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Stereogenic centers: The pyrrolidine ring creates two stereocenters at C3 and C4, though commercial samples typically exist as racemic mixtures unless specified otherwise .
The canonical SMILES string (CN1CC(C(C1)C(=O)C2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)OC)Cl) encodes this connectivity.
Synthetic Methodologies
Retrosynthetic Analysis
While explicit synthetic protocols remain proprietary, plausible routes involve:
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Pyrrolidine ring formation via Paal-Knorr cyclization of 1,4-diketones with methylamine.
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Friedel-Crafts acylation to install the 4-cyclohexylphenyl ketone group.
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Suzuki-Miyaura coupling for introducing the chlorinated aryl moiety.
Key Synthetic Challenges
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Regioselectivity: Ensuring proper substitution patterns on the pyrrolidine ring.
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Steric hindrance: Managing bulky cyclohexyl and aryl groups during coupling reactions.
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Oxidation control: Preventing over-oxidation of the pyrrolidine nitrogen.
Physicochemical Properties
Basic Physical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 412 g/mol | |
| logP (Predicted) | ~4.1 (Analogous to ) | |
| Aqueous Solubility | <1 mg/mL (Estimated) | |
| Melting Point | Not reported | - |
The high logP value suggests significant lipophilicity, favoring membrane permeability but complicating aqueous formulation .
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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δ 1.2-2.1 (cyclohexyl CH₂)
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δ 3.7 (OCH₃ singlet)
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δ 6.8-7.4 (aryl protons)
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Mass Spec: Molecular ion peak at m/z 412 with characteristic chlorine isotope pattern.
Biological Relevance and Research Applications
Material Science Applications
The cyclohexyl group enhances thermal stability, making derivatives candidates for:
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Liquid crystal matrices
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Polymer crosslinking agents
Comparative Analysis with Structural Analogs
| Compound | Molecular Weight | Key Substituent | logP |
|---|---|---|---|
| Target Compound | 412 g/mol | 4-Cyclohexylphenyl | ~4.1 |
| 4-Methylphenyl Analog | 343.85 g/mol | 4-Methylphenyl | ~3.8 |
| Phenyl Derivative | 264.4 g/mol | Phenyl | ~3.2 |
The cyclohexyl group increases molecular weight by ~48 g/mol compared to the methyl analog while boosting lipophilicity .
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